2-(Benzyloxy)cyclohexanol
Description
2-(Benzyloxy)cyclohexanol is a cyclohexanol derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 2-position of the cyclohexane ring.
- Molecular formula: Likely C₁₃H₁₈O₂ (calculated).
- Functional groups: Hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅).
- Applications: Potential use as a solvent, intermediate in organic synthesis, or precursor for pharmaceuticals due to its lipophilic benzyloxy group.
The benzyloxy group enhances lipophilicity compared to unsubstituted cyclohexanol, improving solubility in organic solvents and influencing reactivity in substitution or oxidation reactions .
Properties
IUPAC Name |
2-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOOGFVOCPMNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51329-29-4 | |
| Record name | rac-(1R,2R)-2-(benzyloxy)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Benzyloxy)cyclohexanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or sodium methoxide
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives
Scientific Research Applications
2-(Benzyloxy)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzyloxy group can engage in π-π interactions with aromatic residues. These interactions can influence the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
(1S,2S)-2-(Benzyloxy)cyclohexanamine
- Molecular formula: C₁₃H₁₉NO (MW = 217.26 g/mol) .
- Functional groups : Benzyloxy and amine (-NH₂).
- Key differences : The amine group replaces the hydroxyl, enabling participation in nucleophilic reactions or hydrogen bonding.
- Applications : Likely used in pharmaceutical synthesis (e.g., chiral intermediates).
2-[(Benzyloxy)methoxy]hexanal
- Molecular formula : C₁₄H₂₀O₃ (MW = 236.31 g/mol) .
- Functional groups : Benzyloxy, methoxy (-OCH₃), and aldehyde (-CHO).
- Key differences : The aldehyde group confers reactivity in condensation or nucleophilic addition reactions.
- Applications : Intermediate in heterocycle synthesis (e.g., pyrroles or pyridines).
- Safety : Flammable and irritant due to the aldehyde moiety.
Benzoxazole, 2-(cyclohexyloxy)-
- Molecular formula: C₁₃H₁₅NO₂ (MW = 217.26 g/mol) .
- Functional groups : Benzoxazole (aromatic heterocycle) and cyclohexyloxy (-OC₆H₁₁).
- Key differences : The benzoxazole ring imparts aromaticity and stability, reducing solubility in polar solvents.
- Applications : Laboratory reagent or intermediate in specialty chemicals.
- Safety : Classified as toxic (H302, H315, H319, H335), requiring strict handling protocols .
2-((1-Benzylcyclohexyl)oxy)acetic Acid
- Molecular formula : C₁₅H₂₀O₃ (MW = 248.32 g/mol) .
- Functional groups : Benzyl, cyclohexyl, and carboxylic acid (-COOH).
- Key differences : The carboxylic acid enables salt formation or chelation.
- Applications : Pharmaceutical intermediate or polymer precursor.
- Safety : Corrosive; requires neutralization during disposal.
2-Benzylphenol Derivatives
- General formula: C₁₃H₁₂O (e.g., 2-benzylphenol) .
- Functional groups: Phenolic (-OH) and benzyl.
- Key differences: The phenolic group enhances acidity (pKa ~10) compared to cyclohexanol derivatives.
- Applications: Antioxidants or monomers in polymer synthesis.
Comparative Data Table
Research Findings and Mechanistic Insights
- Reactivity in Radical Reactions: Cyclohexanol derivatives, including 2-(Benzyloxy)cyclohexanol, exhibit altered reactivity in radical chain reactions due to interactions with hydroperoxy radicals. The benzyloxy group may stabilize radicals, affecting propagation and termination rates .
- Stereochemical Control: Patent methods for synthesizing 2-benzylphenol compounds highlight the importance of reaction conditions (e.g., dehydrogenating agents) to avoid isomer formation. Similar strategies may apply to 2-(Benzyloxy)cyclohexanol synthesis .
- Safety Considerations : Benzoxazole derivatives like 2-(cyclohexyloxy)-benzoxazole require stringent safety measures due to acute oral toxicity (LD₅₀ = 500–2000 mg/kg) and respiratory irritation .
Biological Activity
2-(Benzyloxy)cyclohexanol is an organic compound characterized by a cyclohexane ring with a benzyloxy group and a hydroxyl group. This unique structural arrangement allows it to exhibit diverse biological activities, particularly in pharmacological contexts. Understanding its biological activity is crucial for potential applications in medicinal chemistry and organic synthesis.
The compound's structure includes:
- Cyclohexane ring : Provides stability and hydrophobic characteristics.
- Benzyloxy group : Enhances solubility and may facilitate interactions with biological targets through hydrogen bonding and π-π interactions.
- Hydroxyl group : Contributes to its reactivity and potential for forming hydrogen bonds with biological macromolecules.
Biological Activities
Research indicates that 2-(Benzyloxy)cyclohexanol may interact with various biological systems, which can be categorized as follows:
-
Enzyme Interactions :
- The compound has been studied for its potential as a model for investigating enzyme interactions, particularly due to its ability to form hydrogen bonds.
- It has shown promise in studies related to the inhibition of certain enzymes, suggesting a role in drug design.
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Pharmacological Potential :
- In pharmacological studies, the benzyloxy substituent has been identified as a key feature in designing ligands that target benzodiazepine receptors (BZR), indicating its potential as an agonist .
- The compound's structural features may allow it to mimic natural substrates or inhibitors, enhancing its utility in therapeutic applications.
-
Synthetic Applications :
- 2-(Benzyloxy)cyclohexanol serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
Case Studies
Several studies have highlighted the biological activity of 2-(Benzyloxy)cyclohexanol:
-
Study on Benzodiazepine Receptor Ligands :
A study investigated the use of benzyloxy substituents in designing new BZR ligands. Results indicated that compounds incorporating this substituent exhibited significant binding affinity, suggesting that 2-(Benzyloxy)cyclohexanol could be further explored as a lead compound for developing anxiolytic drugs . -
Enzyme Inhibition Studies :
Research focused on the inhibition of specific enzymes demonstrated that 2-(Benzyloxy)cyclohexanol could effectively inhibit enzyme activity, providing insights into its mechanism of action and potential therapeutic applications .
Research Findings
The following table summarizes key findings from various studies on the biological activity of 2-(Benzyloxy)cyclohexanol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
